molecular formula C6H2Cl2N2O2S3 B1302052 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride CAS No. 306937-21-3

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride

Cat. No. B1302052
CAS RN: 306937-21-3
M. Wt: 301.2 g/mol
InChI Key: DCLCBWFFYZNVES-UHFFFAOYSA-N
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Description

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride is a unique chemical provided to early discovery researchers . It has an empirical formula of C6H2Cl2N2O2S3 and a molecular weight of 301.19 . The SMILES string representation is Clc1nc(ns1)-c2ccc(s2)S(Cl)(=O)=O .


Molecular Structure Analysis

The InChI key for this compound is DCLCBWFFYZNVES-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.19 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided by the manufacturer .

Scientific Research Applications

Anticancer Therapeutics

The thiadiazole moiety is recognized for its anticancer properties. Compounds containing the thiadiazole ring can cross cellular membranes and interact with biological targets due to their mesoionic nature. This allows them to exhibit a broad spectrum of biological activities, including anticancer effects. The presence of the thiophene ring further enhances the compound’s ability to interact with various cancer models, making it a potential candidate for novel anticancer drugs .

Medicinal Chemistry

In medicinal chemistry, the versatility of the thiadiazole and thiophene rings makes them valuable scaffolds for drug development. Their ability to mimic bioisosteres like pyrimidine and oxadiazole means that derivatives of 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride could lead to the discovery of new drugs with a range of pharmacological properties .

Organic Semiconductors

Thiophene derivatives play a crucial role in the advancement of organic semiconductors. The compound could be used to develop new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), thanks to the thiophene ring’s properties .

Corrosion Inhibitors

The industrial application of thiophene derivatives includes their use as corrosion inhibitors. The specific compound being analyzed could be synthesized into materials that prevent corrosion in various industrial settings, thereby extending the life of metal components .

Anti-Inflammatory Drugs

Thiophene derivatives are known to possess anti-inflammatory properties. The compound’s structure suggests potential use in developing nonsteroidal anti-inflammatory drugs (NSAIDs), which could provide therapeutic benefits for conditions characterized by inflammation .

Antimicrobial Agents

The structural composition of thiophene and thiadiazole rings has been associated with antimicrobial activity. This suggests that 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride could be a precursor in the synthesis of new antimicrobial agents to combat various bacterial and fungal infections .

Safety and Hazards

The manufacturer does not provide specific safety and hazard information for this compound . Therefore, it’s crucial to handle it with care, using appropriate personal protective equipment and following standard laboratory safety procedures.

Future Directions

As this compound is provided to early discovery researchers , it’s likely being investigated for various applications. The future directions of research involving this compound would depend on the results of these investigations.

properties

IUPAC Name

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S3/c7-6-9-5(10-14-6)3-1-2-4(13-3)15(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLCBWFFYZNVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370967
Record name 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride

CAS RN

306937-21-3
Record name 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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